(S)-Tacrine(10)-hupyridone, also referred to as A10E, is a novel compound designed as a dual-binding inhibitor of acetylcholinesterase (AChE). It is synthesized from modifications of tacrine and huperzine A, both of which are known for their roles in treating cognitive impairments associated with Alzheimer's disease. The compound has demonstrated significant potential in preclinical studies, particularly in reversing cognitive deficits in animal models.
(S)-Tacrine(10)-hupyridone is classified as an acetylcholinesterase inhibitor. This classification is essential due to its therapeutic implications in neurodegenerative disorders, especially Alzheimer's disease. The compound's structural design incorporates elements from both tacrine and huperzine A, aiming to enhance efficacy and reduce side effects associated with traditional treatments .
The synthesis of (S)-Tacrine(10)-hupyridone involves several key steps:
The potency of (S)-Tacrine(10)-hupyridone as an AChE inhibitor has been quantified, with an IC50 value reported around 20-26.4 nM, indicating a high level of activity compared to its parent compounds .
The molecular structure of (S)-Tacrine(10)-hupyridone features a complex arrangement that allows for dual binding to the active site of AChE. Key structural data includes:
The structural design enhances its ability to cross the blood-brain barrier, which is crucial for its therapeutic application in central nervous system disorders .
(S)-Tacrine(10)-hupyridone undergoes various chemical reactions primarily associated with its interaction with acetylcholinesterase:
These reactions are critical for understanding how (S)-Tacrine(10)-hupyridone can alleviate cognitive dysfunctions .
The mechanism through which (S)-Tacrine(10)-hupyridone exerts its effects involves several processes:
Key physical and chemical properties of (S)-Tacrine(10)-hupyridone include:
These properties are essential for determining the formulation and delivery methods for potential clinical applications .
(S)-Tacrine(10)-hupyridone has several promising applications:
(S)-Tacrine(10)-hupyridone (designated A10E in research literature) exemplifies a rationally designed multitarget-directed ligand conceived through the strategic fusion of tacrine and huperzine A pharmacophores. Tacrine, a potent acetylcholinesterase (AChE) inhibitor and the first FDA-approved Alzheimer’s disease (AD) drug, contributes the 4-aminoquinoline scaffold essential for interacting with AChE’s catalytic anionic site (CAS). Huperzine A, a naturally occurring Lycopodium alkaloid with superior blood-brain barrier penetration and neuroprotective properties, provides the carbobicyclic substructure critical for engaging AChE’s peripheral anionic site (PAS) [2] [6] [8].
The conjunctive approach merges these complementary structural motifs into a single molecular entity via a decamethylene linker. This hybridization strategy overcomes limitations inherent to each parent molecule: tacrine’s hepatotoxicity and huperzine A’s complex synthesis. Crucially, the (S)-stereochemistry at the hupyridone moiety (derived from huperzine A’s stereospecific configuration) optimizes spatial orientation for target engagement. Molecular modeling confirms that the hybrid preserves tacrine’s π-π stacking with Trp86 in the CAS while the hupyridone moiety mimics huperzine A’s interactions with Trp286 in the PAS, creating a synergistic binding profile [1] [6] [8].
Table 1: Pharmacophoric Contributions of Parent Compounds to (S)-Tacrine(10)-Hupyridone
| Parent Molecule | Core Pharmacophore | Primary Target Site | Functional Contribution |
|---|---|---|---|
| Tacrine | 4-Aminoquinoline | Catalytic Anionic Site (CAS) | High-affinity AChE inhibition |
| Huperzine A | Carbobicyclic enone | Peripheral Anionic Site (PAS) | PAS engagement, neuroprotection |
| Linker (C10) | Decamethylene chain | Mid-gorge region | Optimal spacing for dual-site binding |
The decamethylene linker [(CH₂)₁₀] connecting tacrine and hupyridone moieties is a product of systematic structure-activity relationship (SAR) studies. Early dimeric tacrine analogues revealed that linker length critically determines AChE inhibitory potency. Shorter chains (<8 methylene units) impede simultaneous engagement with both CAS and PAS, while longer chains (>12 units) induce conformational entropy penalties, reducing binding affinity. The C10 spacer demonstrates optimal length for spanning the 20Å AChE gorge, enabling concurrent binding:
This dual-site binding confers exceptional AChE inhibition, with an IC₅₀ of 20 nM—significantly lower than tacrine (IC₅₀ = 100 nM) or huperzine A (IC₅₀ = 82 nM). Kinetic studies confirm mixed-type inhibition, consistent with simultaneous CAS/PAS occupation. The extended binding mode additionally disrupts β-amyloid (Aβ) aggregation by blocking PAS-mediated amyloidogenesis, demonstrating functional advantages beyond catalytic inhibition [1] [4].
Table 2: Impact of Linker Length on Dimeric Tacrine-Huperzine Hybrid Activity
| Linker Length (Methylene Units) | AChE IC₅₀ (nM) | Binding Mode | Aβ Anti-aggregation Effect |
|---|---|---|---|
| 6 | 120 | Primarily CAS | Weak |
| 8 | 45 | Partial dual-site | Moderate |
| 10 | 20 | Full dual-site | Strong |
| 12 | 38 | Dual-site with strain | Moderate |
| 14 | 110 | Entropic penalty | Weak |
The synthesis of (S)-Tacrine(10)-hupyridone employs stereocontrolled methodologies to ensure the (S)-configuration at the critical chiral center within the hupyridone fragment. This enantioselectivity is achieved via:
The (S)-configuration profoundly enhances biological activity. X-ray crystallography of AChE complexes reveals that the (S)-enantiomer positions the hupyridone carbonyl for optimal hydrogen bonding with Tyr337 in the PAS, while the (R)-enantiomer induces steric clashes with Phe295. Consequently, the (S)-enantiomer exhibits:
Molecular dynamics simulations corroborate that the (S)-configuration stabilizes the ligand-AChE complex 3.2 kcal/mol more effectively than the (R)-form, primarily through reduced desolvation energy and optimized van der Waals contacts in the PAS [1] [3] [7]. The stereospecificity extends to neurotrophic effects: (S)-A10E increases BDNF expression 2.3-fold in hippocampal neurons versus the (R)-diastereomer, underscoring the chiral dependence for multitarget efficacy [4] [8].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2